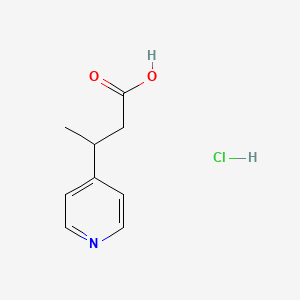

3-(Pyridin-4-yl)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and often involves multi-step reactions. For instance, the synthesis of pyridinium nitrate, a related compound, was achieved and characterized both theoretically and experimentally, as described in the first paper . Although the exact synthesis of 3-(Pyridin-4-yl)butanoic acid hydrochloride is not detailed, the methodologies used for synthesizing similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray diffraction studies, as seen in the second and third papers . These studies reveal the presence of hydrogen bonding and other intermolecular interactions that contribute to the stability and conformation of the molecules. For this compound, similar analyses would likely show how the pyridine ring interacts with the butanoic acid moiety and how this affects the overall molecular conformation.

Chemical Reactions Analysis

Pyridine derivatives are known to participate in various chemical reactions. The fourth paper discusses an oxidative coupling reaction involving a pyridine derivative . This suggests that this compound could also undergo similar reactions, potentially leading to the formation of new bonds and the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be inferred from their molecular structure and the types of chemical reactions they undergo. For example, the ionic liquid pyridinium nitrate exhibits catalytic properties in esterification reactions due to its electronic properties and chemical reactivity . Similarly, this compound might exhibit unique properties that could make it useful as a catalyst or in other chemical applications.

Applications De Recherche Scientifique

Chlorogenic Acid: Pharmacological Potential

Chlorogenic acid, a polyphenol with structural elements reminiscent of pyridine derivatives, demonstrates diverse therapeutic roles. Its biological activities include antioxidant, hepatoprotective, cardioprotective, and anti-inflammatory effects. It also plays a role in lipid and glucose metabolism, potentially aiding in the treatment of metabolic disorders like diabetes and obesity (Naveed et al., 2018).

Bioresorbable Polymers from γ-Butyrolactone

Advancements in polymer chemistry have enabled the synthesis of bioresorbable poly(γ-butyrolactone), a material with potential in tissue engineering. This compound's derivatives, akin to "3-(Pyridin-4-yl)butanoic acid hydrochloride," might find applications in creating biodegradable materials for medical use (Moore, Adhikari, & Gunatillake, 2005).

Organic Corrosion Inhibitors

Research on organic compounds, particularly those containing heteroatoms like nitrogen (found in pyridine), reveals their efficacy as corrosion inhibitors in acidic solutions. These inhibitors protect metals and alloys by forming stable complexes, highlighting the potential application of "this compound" in corrosion prevention (Goyal et al., 2018).

Levulinic Acid in Drug Synthesis

Levulinic acid, a biomass-derived compound, is pivotal in synthesizing various drugs, demonstrating the potential of organic acids in pharmaceuticals. Compounds like "this compound" could similarly play a role in the synthesis or modification of pharmaceuticals, owing to their functional groups and structural flexibility (Zhang et al., 2021).

Pyrrolidone-based Surfactants

Pyrrolidone derivatives are notable for their surfactant properties, capable of enhancing the performance of a variety of surfactant structures by improving water solubility, compatibility, and solvency. This suggests that pyridine derivatives like "this compound" might find applications in surfactant chemistry or as modifiers to improve the characteristics of surfactants and related materials (Login, 1995).

Safety and Hazards

Propriétés

IUPAC Name |

3-pyridin-4-ylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDBIXHLRQDQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=NC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

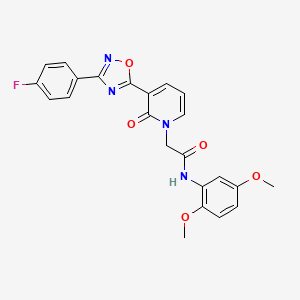

![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)

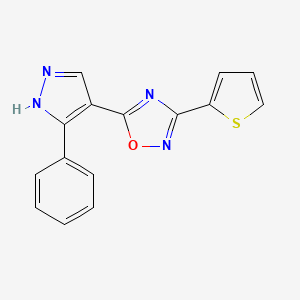

![ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2552678.png)

![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2552681.png)

![1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride](/img/structure/B2552682.png)

![[3-(Methylsulfanyl)phenyl]urea](/img/structure/B2552688.png)

![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)

![2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2552691.png)